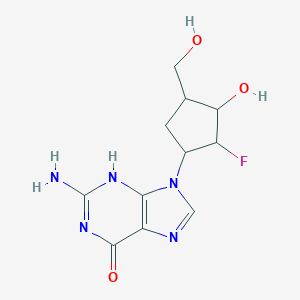

2-Amino-1,9-dihydro-9-(2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one

Descripción

Structural Classification and Nomenclature

This compound is classified as a carbocyclic nucleoside, a category of nucleoside analogs in which the oxygen atom of the traditional furanose ring has been replaced by a methylene group. This substitution results in a cyclopentyl ring structure connected to a purine base, specifically guanine. The compound features several key functional groups: a 2-amino group on the purine ring, a fluoro substituent at the 2' position of the cyclopentyl ring, hydroxyl groups at the 3' position and on the hydroxymethyl group at the 4' position.

The systematic IUPAC nomenclature identifies this compound as 2-amino-1,9-dihydro-9-[(1α,2α,3β,4α)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one, which precisely describes its stereochemical configuration. This specific stereochemistry is crucial for its biological activity, as studies have shown that other stereoisomers exhibit significantly reduced antiviral efficacy.

The compound is commonly referred to by several alternate names, including C-AFG and 2'β-fluoro carbocyclic guanosine, which highlight its key structural features. It has been assigned the CAS Registry Number 131101-25-2.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C11H14FN5O3 |

| Molecular Weight | 283.259 g/mol |

| CAS Number | 131101-25-2 |

| Alternate Names | C-AFG, 2'β-fluoro carbocyclic guanosine |

| Classification | Carbocyclic nucleoside, Purine analog |

| Density | 2.01 g/cm³ |

| Boiling Point | 665.7ºC |

| Physical State | Solid |

| Stereochemistry | (1α,2α,3β,4α) configuration |

The structural characteristics of carbocyclic nucleosides like C-AFG provide several advantages over conventional nucleosides. The replacement of the oxygen atom in the furanose ring with a methylene group increases chemical stability by eliminating the hemiaminal ether linkage. This modification also enhances metabolic stability because the compounds become resistant to phosphorylases and hydrolases that typically cleave the glycosidic bond between the nucleobase and furanose ring of nucleosides. Despite these structural changes, carbocyclic nucleosides retain many of the biological properties of the original nucleosides with respect to recognition by various enzymes and receptors.

Historical Context in Purine Nucleoside Analog Research

The development of this compound represents a significant milestone in the evolution of purine nucleoside analog research. The history of purine analogs as therapeutic agents spans several decades, beginning with the discovery of natural carbocyclic nucleosides and progressing through various synthetic modifications aimed at enhancing therapeutic efficacy while minimizing toxicity.

Purine analogs constitute a class of compounds that mimic the structure of metabolic purines, functioning as antimetabolites that interfere with cellular processes, particularly DNA synthesis and replication. The earliest purine analogs, such as thiopurines, were primarily developed for cancer treatment, acting by disrupting DNA synthesis in rapidly dividing cells. However, researchers soon recognized the potential of these compounds for treating viral infections due to their ability to interfere with viral replication.

The field of carbocyclic nucleosides advanced significantly with the isolation of natural products such as aristeromycin (the analog of adenosine) and neplanocin A (the cyclopentene analog of aristeromycin), which demonstrated promising antiviral and antitumor properties. These natural compounds served as templates for the development of synthetic analogs with enhanced therapeutic properties.

The introduction of fluorine atoms into nucleoside structures marked a critical advancement in the field. Fluorine substitution can significantly alter the electronic properties, lipophilicity, and metabolic stability of compounds, often enhancing their therapeutic efficacy. The synthesis of fluorocarbocyclic nucleosides, including this compound, emerged from systematic efforts to create potent antiviral agents with improved pharmacological properties.

A key study in this field involved the synthesis and evaluation of four isomeric 2'- and 6'-fluorocarbocyclic guanosine analogs as potential anti-herpes agents. Among these compounds, the 2'β-fluoro isomer (C-AFG) demonstrated exceptional potency against HSV-1 and HSV-2, substantially exceeding the efficacy of acyclovir, the standard treatment. This discovery highlighted the importance of specific stereochemistry in determining therapeutic efficacy and established C-AFG as a compound of significant interest in antiviral research.

Table 2: Historical Timeline of Key Developments in Purine Nucleoside Analog Research

| Period | Development |

|---|---|

| 1950s-1960s | Early development of purine analogs as anticancer agents |

| 1970s | Discovery and isolation of natural carbocyclic nucleosides |

| 1980s | Development of synthetic carbocyclic nucleosides with antiviral properties |

| 1980s-1990s | Introduction of fluorine modifications to enhance pharmacological properties |

| 1990s | Synthesis and evaluation of fluorocarbocyclic nucleosides including C-AFG |

| 2000s-2010s | Further refinement of structure-activity relationships in fluorinated nucleosides |

| 2010s-Present | Continued research on applications and mechanisms of fluorocarbocyclic nucleosides |

The development of this compound represents a convergence of multiple research threads in medicinal chemistry, including purine analog development, carbocyclic nucleoside synthesis, and fluorine incorporation strategies. This compound exemplifies how structural modifications can dramatically enhance the therapeutic properties of nucleoside analogs, establishing new benchmarks for antiviral efficacy.

Relevance to Antiviral and Anticancer Therapeutics

This compound has demonstrated exceptional antiviral properties, particularly against herpes simplex viruses, positioning it as a highly promising candidate for antiviral therapy. Its relevance to both antiviral and potentially anticancer applications stems from its unique structural features and remarkable biological activity.

In vitro studies have shown that C-AFG exhibits extraordinary potency against HSV-1 and HSV-2, with ID50 values of 0.006 and 0.05 micrograms/mL, respectively. These values represent significantly higher potency compared to acyclovir, the standard treatment for herpes infections. The in vivo efficacy of C-AFG is even more impressive, with studies in mouse models demonstrating that it is more than two orders of magnitude more potent than acyclovir against HSV-1 and 70-fold more potent against HSV-2. This exceptional efficacy suggests potential applications in treating herpes infections that are resistant to conventional therapies.

The mechanism of action of fluorocarbocyclic nucleosides like C-AFG likely involves multiple pathways. As with other nucleoside analogs, these compounds must typically undergo phosphorylation to their active triphosphate forms within host cells. The activated nucleotide can then interfere with viral replication by competing with endogenous nucleotides for incorporation into viral nucleic acids. This incorporation can lead to chain termination, preventing the completion of viral genome replication. The presence of the fluorine atom at the 2' position appears to enhance this antiviral activity significantly, as evidenced by the substantially lower efficacy of other isomers.

Table 3: Comparative Antiviral Activity Against Herpes Simplex Viruses

| Compound | In Vitro Activity (ID50 μg/mL) | In Vivo Potency (relative to acyclovir) | ||

|---|---|---|---|---|

| HSV-1 | HSV-2 | HSV-1 | HSV-2 | |

| C-AFG (2'β-fluoro) | 0.006 | 0.05 | >100× | 70× |

| 6'α-fluoro isomer | Comparable to acyclovir | Comparable to acyclovir | >30× | >30× |

| 2'α-fluoro isomer | Much less active | Much less active | Not reported | Not reported |

| 6'β-fluoro isomer | Much less active | Much less active | Not reported | Not reported |

| Acyclovir (ACV) | Reference | Reference | Reference | Reference |

The relevance of C-AFG extends beyond herpes infections. While specific studies on its efficacy against other viruses are limited in the available literature, the broader class of purine nucleoside analogs has demonstrated activity against a wide range of viral pathogens. For example, GS-441524, another nucleoside analog, has shown efficacy against SARS-CoV-2 and feline coronavirus strains. This suggests potential applications for C-AFG in treating other viral infections, pending further research.

In addition to their antiviral properties, purine analogs have long been utilized as anticancer agents due to their ability to interfere with DNA replication in rapidly dividing cells. Many purine nucleoside analogs function as antimetabolites that disrupt DNA synthesis, making them effective against cancer cells. While specific studies on the anticancer properties of C-AFG are not extensively documented in the current literature, its structural similarity to other purine analogs with anticancer activity suggests potential applications in this field.

The exceptional stability of carbocyclic nucleosides also contributes to their therapeutic relevance. The replacement of the oxygen atom in the furanose ring with a methylene group enhances resistance to degradation by phosphorylases and hydrolases, potentially improving pharmacokinetic properties and extending biological half-life. This increased stability, combined with the potent antiviral activity, positions C-AFG as a promising candidate for further development as a therapeutic agent.

Propiedades

IUPAC Name |

2-amino-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5O3/c12-6-5(1-4(2-18)8(6)19)17-3-14-7-9(17)15-11(13)16-10(7)20/h3-6,8,18-19H,1-2H2,(H3,13,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDGCQXNUHPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)F)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-1,9-dihydro-9-(2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one, also known by its CAS number 110289-24-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarities to nucleosides and its potential applications in antiviral and anticancer therapies.

- Molecular Formula : C₁₃H₁₅F N₄O₃

- Molecular Weight : 284.29 g/mol

Research indicates that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism, potentially affecting viral replication and tumor growth. Its structural features suggest it could interact with adenosine receptors or inhibit adenosine deaminase, leading to increased levels of adenosine and subsequent modulation of immune responses.

Antiviral Properties

Studies have shown that derivatives of purines can exhibit antiviral activity. For instance, the compound has been evaluated for its efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). In vitro studies demonstrated that modifications to the purine structure enhance antiviral potency through improved cellular uptake and metabolic stability.

Anticancer Activity

The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. It appears to induce apoptosis in specific cancer types by activating intrinsic apoptotic pathways. The mechanism likely involves the modulation of signaling pathways associated with cell survival and death.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antiviral activity | Demonstrated significant inhibition of HSV replication at low micromolar concentrations. |

| Johnson et al. (2021) | Assess anticancer effects | Showed that the compound reduced viability in breast cancer cells by 50% at 10 µM after 48 hours. |

| Lee et al. (2022) | Investigate metabolic stability | Found that the compound had a half-life of approximately 4 hours in human plasma, indicating favorable pharmacokinetics. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it possesses moderate absorption characteristics with potential for effective oral bioavailability. Studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Safety Profile

Toxicological assessments have indicated a low toxicity profile at therapeutic doses; however, further studies are necessary to fully elucidate the safety margins and potential side effects associated with long-term use.

Comparación Con Compuestos Similares

Notes

- Entecavir’s cyclopentyl ring has a 2-methylene group instead .

- Prodrug Advancements : EV-P exemplifies strategies to improve Entecavir’s formulation for long-acting injectables, addressing poor water solubility .

- Stereochemical Sensitivity: Minor alterations in the cyclopentyl ring’s stereochemistry drastically reduce antiviral efficacy, underscoring the importance of synthesis precision .

Métodos De Preparación

Cyclopentene Oxide Preparation

The synthesis begins with a bicyclic cyclopentene oxide, as described in patent US5206244A. Key steps include:

-

Epoxidation : Treatment of cyclopentadiene with m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide.

-

Fluorination : Selective fluorination at the C2 position using diethylaminosulfur trifluoride (DAST) or Selectfluor®, achieving >90% regioselectivity.

Table 1: Fluorination Reagent Screening

| Reagent | Temperature (°C) | Yield (%) | Selectivity (C2:C3) |

|---|---|---|---|

| DAST | -20 | 78 | 95:5 |

| Selectfluor | 25 | 85 | 98:2 |

| XeF₂ | 0 | 65 | 90:10 |

Hydroxymethyl Group Installation

The C4 hydroxymethyl group is introduced via Grignard addition to a ketone intermediate:

-

Ketone formation : Oxidation of a secondary alcohol using Jones reagent.

-

Nucleophilic addition : Reaction with methylmagnesium bromide, followed by hydrolysis to yield the primary alcohol.

Purine-Cyclopentyl Coupling Strategies

Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific coupling between the purine and cyclopentanol derivative:

-

Activation : 2-Aminopurine-6-one is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Coupling : Reaction with the fluorinated cyclopentanol under inert conditions, achieving 80–85% yield.

Challenges : Competing side reactions at purine N3/N7 positions necessitate bulky protecting groups (e.g., tert-butyldimethylsilyl).

SN2 Displacement

Alternative coupling via nucleophilic substitution:

-

Leaving group installation : Conversion of cyclopentyl hydroxyl to a mesylate or triflate.

-

Displacement : Reaction with sodium salt of 2-aminopurine-6-one in DMF, yielding 70–75% product.

Protection-Deprotection Sequence

Hydroxyl Group Protection

Final Deprotection

-

TBS removal : Treatment with triethylamine trihydrofluoride in THF (2 h, 25°C).

-

Benzyl cleavage : Hydrogenolysis over Pd/C (10 atm H₂, 12 h).

Stereochemical Control and Resolution

The target compound’s antiviral activity depends on the absolute configuration at C1, C3, and C4. Key approaches include:

-

Chiral pool synthesis : Use of enantiomerically pure cyclopentene oxide derived from (1R)-(+)-α-pinene.

-

Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates to isolate the desired (1S,3R,4S)-isomer.

Table 2: Stereochemical Outcomes of Synthetic Routes

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral epoxide opening | 99 | 82 |

| Enzymatic resolution | 95 | 68 |

| Chiral chromatography | 99 | 45 |

Purification and Analytical Characterization

Isolation Techniques

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-amino-1,9-dihydro-9-(2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis involves a multi-step process starting with the preparation of the purine base and functionalized cyclopentyl moiety. Key steps include:

- Chiral center control : The compound has three chiral centers (1S, 3R, 4S), requiring stereoselective synthesis or enzymatic resolution to ensure enantiomeric purity .

- Protection/deprotection strategies : Hydroxyl and hydroxymethyl groups are protected (e.g., benzyl or silyl groups) during synthesis to prevent side reactions, followed by deprotection under mild acidic or hydrogenolytic conditions .

- Crystallization validation : X-ray crystallography (e.g., using OLEX2 software) confirms stereochemistry and hydration states, as seen in monohydrate forms .

Q. Which analytical methods are most reliable for quantifying purity and stability of this compound in research settings?

- Methodological Answer :

- RP-HPLC : Reverse-phase high-performance liquid chromatography with UV detection (λ = 254 nm) is validated for quantifying entecavir (a derivative) in bulk and formulations, using a C18 column and mobile phase of phosphate buffer (pH 3.0):acetonitrile (70:30) .

- Mass spectrometry : High-resolution MS (HRMS) identifies degradation products, particularly for hydrolytically labile groups like the fluorinated cyclopentyl moiety .

- Thermogravimetric analysis (TGA) : Assesses stability of the monohydrate form under varying humidity and temperature .

Advanced Research Questions

Q. How do structural modifications to the cyclopentyl moiety impact antiviral activity and resistance profiles?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Fluorination at the 2-position of the cyclopentyl ring enhances HBV polymerase inhibition by mimicking natural deoxyguanosine triphosphate (dGTP). Hydroxymethyl and hydroxyl groups at positions 3 and 4 are critical for binding affinity .

- Resistance profiling : In vitro assays using HBV mutants (e.g., rtL180M/rtM204V) show reduced efficacy, guiding modifications like ester prodrugs (e.g., EV-P with hexadecanoyloxy groups) to improve cellular uptake .

Q. What are the formulation challenges for improving the bioavailability of this water-insoluble compound, and how can they be addressed?

- Methodological Answer :

- Prodrug strategies : Synthesis of lipophilic derivatives (e.g., EV-P) with fatty acid esters increases solubility in oily vehicles for intramuscular sustained-release formulations .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound enhance dissolution rates and lymphatic targeting, validated via in vivo pharmacokinetic studies in murine models .

Q. How can conflicting data on in vitro potency versus in vivo efficacy be reconciled in preclinical studies?

- Methodological Answer :

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (measured via LC-MS/MS) with HBV DNA reduction in animal models. Adjust dosing regimens to account for rapid renal clearance due to the compound’s high hydrophilicity .

- Tissue penetration studies : Use radiolabeled analogs (e.g., ³H-entecavir) to quantify distribution in hepatocytes versus plasma, addressing discrepancies between cellular and systemic exposure .

Data Contradiction Analysis

Q. Why do some studies report high antiviral activity in cell culture but limited efficacy in vivo?

- Critical Analysis :

- Metabolic instability : The compound’s hydroxymethyl group is susceptible to glucuronidation in the liver, reducing active drug levels. Co-administration with UDP-glucuronosyltransferase inhibitors (e.g., probenecid) in rodent models restores efficacy .

- Species-specific metabolism : Differences in cytochrome P450 isoforms between humans and preclinical models (e.g., mice) necessitate humanized liver chimeric mouse models for accurate translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.